Technical Guide: Characterization of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
This guide outlines the technical characterization, synthesis logic, and quality control parameters for 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane . This compound serves as a critical diamine building block in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical characterization, synthesis logic, and quality control parameters for 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane . This compound serves as a critical diamine building block in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., Histamine H3, Sigma receptors) and multi-target directed ligands (MTDLs) where the homopiperazine (1,4-diazepane) ring acts as a privileged scaffold.
Executive Summary & Chemical Identity
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane is an unsymmetrical polyamine linking a saturated six-membered piperidine ring to a seven-membered 1,4-diazepane (homopiperazine) ring via a propyl chain. Its chemical utility lies in the secondary amine functionality at the N4-position of the diazepane ring, which remains available for further derivatization (e.g., acylation, sulfonation, or reductive amination).
Physicochemical Profile
Property
Value
Notes
IUPAC Name
1-[3-(1-Piperidinyl)propyl]-1,4-diazepane
Also known as N-(3-Piperidinopropyl)homopiperazine
CAS Registry
N/A (Custom Synthesis)
Commercially available as building block (e.g., Unavera #700.001)
Molecular Formula
C₁₃H₂₇N₃
Molecular Weight
225.38 g/mol
Monoisotopic Mass: 225.22 g/mol
Appearance
Colorless to pale yellow oil
Viscous liquid at RT
Boiling Point (Pred.)
145–150 °C @ 0.5 mmHg
High boiling point due to H-bonding
pKa (Calc.)
~9.8 (Diazepane N4), ~9.2 (Piperidine)
Basic; forms poly-salts with acids
Solubility
DCM, MeOH, DMSO, Water (pH < 7)
Miscible in polar organic solvents
Synthesis & Impurity Profiling
To ensure high fidelity in downstream applications, understanding the synthesis is crucial for identifying impurities. The standard route involves the mono-alkylation of 1,4-diazepane.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway highlighting the critical stoichiometry requirement to prevent bis-alkylation.
Critical Quality Attributes (CQAs)
Regioisomerism: The 1,4-diazepane ring has two nitrogens. In the unsubstituted starting material, they are equivalent. Once alkylated, the product is asymmetric.
Bis-alkylation: The most common impurity is the 1,4-bis(3-(piperidin-1-yl)propyl)-1,4-diazepane. This forms if the ratio of 1,4-diazepane to the alkylating agent is too low.
Control: Use a 3–5 molar excess of 1,4-diazepane and add the alkyl halide slowly.
Spectroscopic Characterization
The following data represents the expected spectral signature for the pure free base.
Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (ESI+)
Parent Ion [M+H]⁺: m/z 226.2
Fragmentation Pattern:
m/z 226.2 → [M+H]⁺
m/z 113.6 → [M+2H]²⁺ (Common in polyamines)
m/z 84.1 → Piperidine ring fragment (C₅H₁₀N⁺)
m/z 99.1 → Diazepane ring fragment (C₅H₁₁N₂⁺)
Nuclear Magnetic Resonance (NMR)
The molecule possesses Cs symmetry only if the propyl chain is ignored, but in reality, it is asymmetric.
N4-Adjacent (Secondary): ~47.0–49.0 ppm (Distinctive shift for the free amine).
Structural Connectivity Logic (Graphviz)
Figure 2: NMR correlation logic. The asymmetry of the diazepane ring is the key confirmation of mono-alkylation.
Handling & Storage Protocols
As a secondary amine and a polyamine, this compound exhibits specific sensitivities.
Hygroscopicity: The compound is likely hygroscopic. It will absorb water from the atmosphere, making accurate weighing difficult.
Protocol: Store under an inert atmosphere (Argon/Nitrogen).
Carbamate Formation: Secondary amines react with atmospheric CO₂ to form carbamates (white crust/solid).
Protocol: Minimize air exposure. If a solid crust forms, dissolve in DCM and wash with dilute NaOH to regenerate the free base.
Storage:
Temp: 2–8 °C for short term; -20 °C for long term.
Container: Amber glass vials with Teflon-lined caps.
References
Chemical Identity & Availability: 1-(3-Piperidine-1-yl-propyl)homopiperazine.[1] UnaveraChemLab GmbH, Product Catalog, Order #700.001.
Synthetic Methodology (Analogous): Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, 2011, 2, 507-514. (Describes N-alkylation of homopiperazine).
General Characterization of 1,4-Diazepanes: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. PMC, 2025. (Provides NMR shift precedents for diazepane rings).
Technical Monograph: 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane Executive Summary 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (also known as N-(3-piperidinopropyl)homopiperazine) is a specialized bicyclic diamine derivati...
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (also known as N-(3-piperidinopropyl)homopiperazine) is a specialized bicyclic diamine derivative characterized by a flexible propyl linker connecting a saturated piperidine ring to a seven-membered 1,4-diazepane (homopiperazine) core. This molecular architecture serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents and G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists). Its unique physicochemical profile—combining high basicity, moderate lipophilicity, and conformational flexibility—makes it an invaluable building block for optimizing drug solubility and receptor affinity. Beyond pharmaceuticals, its polyamine nature renders it a potent curing agent and catalyst in polymer chemistry.
Chemical Identity & Structural Analysis
The molecule is an unsymmetrical triamine consisting of a tertiary piperidine nitrogen, a tertiary diazepane nitrogen (N1), and a secondary diazepane nitrogen (N4). This structural heterogeneity allows for selective functionalization, making it a versatile intermediate.
Polybasic. The secondary amine (N4) is the most basic site.
Solubility
Soluble in Water, Ethanol, DCM, DMSO
Highly soluble in polar solvents due to multiple amine centers.
Refractive Index
1.495 – 1.505
Standard range for aliphatic polyamines.
Synthesis & Manufacturing Methodologies
The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane typically follows a convergent route involving the alkylation of 1,4-diazepane. Due to the presence of two nitrogen atoms in the diazepane ring, stoichiometry control is critical to prevent bis-alkylation.
Primary Route: Nucleophilic Substitution
Reagents:
Substrate: 1,4-Diazepane (Homopiperazine) [Excess to favor mono-alkylation].
Alkylating Agent: 1-(3-Chloropropyl)piperidine (or its hydrochloride salt).
Base: Potassium Carbonate (
) or Cesium Carbonate ().
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).
Protocol:
Activation: Dissolve 1-(3-chloropropyl)piperidine HCl (1.0 eq) in ACN. Add
(3.0 eq) and stir at RT for 30 min to liberate the free base.
Addition: Add 1,4-Diazepane (3.0–5.0 eq) slowly to the mixture. Note: Excess diazepane acts as a statistical buffer against bis-alkylation.
Reflux: Heat the mixture to 60–80 °C for 12–16 hours. Monitor reaction progress via TLC (MeOH/DCM/NH4OH) or LC-MS.
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: The residue contains the product and excess diazepane.
Distillation: Remove excess diazepane (lower BP) via vacuum distillation.
Extraction: Dissolve residue in DCM, wash with water (to remove remaining diazepane if water-soluble enough), then dry over
.
Column Chromatography: If high purity is required, use silica gel with a gradient of DCM:MeOH:NH3 (90:10:1).
Synthesis Workflow Diagram
Applications in Drug Development & Materials Science
A. Medicinal Chemistry (GPCR Ligands)
This molecule is a "privileged structure" in the design of Histamine H3 Receptor Antagonists .
Mechanism: The piperidine ring often occupies a hydrophobic pocket, while the basic diazepane nitrogens interact with aspartic acid residues (e.g., Asp3.32) in the receptor binding site.
Linker Function: The propyl chain provides the optimal distance (approx. 3-4 Å) between the two basic centers, a critical feature for high-affinity binding in aminergic GPCRs.
CNS Penetration: The tertiary amine and moderate lipophilicity facilitate blood-brain barrier crossing, essential for treating cognitive disorders (e.g., Alzheimer's, ADHD).
B. Polymer Chemistry (Curing Agents)
Epoxy Curing: The secondary amine on the diazepane ring is highly reactive toward epoxide rings. The tertiary amines catalyze the curing reaction, making this molecule a "self-accelerating" curing agent.
Properties Imparted: Improves flexibility (due to the propyl chain) and toughness in cured epoxy networks.
Handling, Safety, and Stability
Hazard Classification:
Corrosive (Category 1B): Causes severe skin burns and eye damage.
Acute Toxicity: Harmful if swallowed or inhaled.
Storage & Stability:
Hygroscopic: Store under inert gas (Nitrogen or Argon) to prevent moisture absorption.
Air Sensitive: The secondary amine can absorb
from the air to form carbamates. Keep tightly sealed.
Shelf Life: 12–24 months at 2–8 °C (Refrigerated).
Self-Validating Safety Protocol:
Check: Before use, verify the liquid is clear/pale yellow. Darkening indicates oxidation.
Neutralization: Keep a dilute acetic acid solution nearby to neutralize spills immediately.
Analytical Characterization
To validate the identity of synthesized or purchased material, use the following diagnostic signals:
1H NMR (CDCl3, 400 MHz):
1.4–1.6 (m, 6H, Piperidine ring protons).
1.7–1.8 (m, 2H, Propyl middle ).
2.3–2.6 (m, 6H, of piperidine and propyl).
2.6–2.9 (m, 8H, Diazepane ring protons).
1.8–2.0 (br s, 1H, - exchangeable).
Mass Spectrometry (ESI+):
[M+H]+: Calculated 226.38; Observed 226.4.
Fragmentation: Characteristic loss of piperidine fragment (m/z 84).
References
UnaveraChemLab. (2024). Product Catalog: 1-(3-Piperidine-1-yl-propyl)homopiperazine. Retrieved from
ChemicalBook. (2024). 1-(3-Piperidin-1-ylpropyl)-1,3-diazepane and related derivatives.[2] Retrieved from
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[3][4] Retrieved from
PubChem. (2024). Compound Summary: 1,4-Diazepane derivatives. National Library of Medicine. Retrieved from
RSC. (2013). A modular lead-oriented synthesis of diverse piperazine and 1,4-diazepane scaffolds. Organic & Biomolecular Chemistry. Retrieved from
A Comprehensive Guide to the Potential Biological Targets of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane: A Predictive and Methodological Approach
Abstract: This technical guide provides a comprehensive framework for identifying the potential biological targets of the novel chemical entity, 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. Given the absence of published...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This technical guide provides a comprehensive framework for identifying the potential biological targets of the novel chemical entity, 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. Given the absence of published data on this specific molecule, this document outlines a robust, multi-pronged strategy that synergizes computational prediction with established experimental validation workflows. We will first dissect the compound's structure to infer potential target classes based on the well-documented pharmacological activities of its core scaffolds: piperidine and 1,4-diazepane. Subsequently, we will detail a systematic approach for target deconvolution, beginning with in silico screening and culminating in definitive, cell-based functional assays. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for novel small molecules.
Section 1: Structural Scaffolds as Pharmacological Predictors
The molecular architecture of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane contains two key heterocyclic systems, the piperidine and 1,4-diazepane rings, which are recognized as "privileged structures" in medicinal chemistry. Their frequent appearance in clinically approved drugs provides a strong foundation for predicting potential biological activities.[1][2][3]
The Piperidine Moiety: This six-membered nitrogen-containing heterocycle is a cornerstone in drug design, present in over 70 commercialized drugs.[1][2] Its derivatives exhibit a vast range of functionalities, including but not limited to, modulators of the central nervous system (CNS), anticoagulants, antihistamines, and anticancer agents.[1][4] The piperidine ring often serves as a versatile scaffold that can be modified to optimize a compound's potency, selectivity, and pharmacokinetic properties.[5]
The 1,4-Diazepane Moiety: This seven-membered heterocyclic ring is also associated with a wide spectrum of biological activities. Derivatives of 1,4-diazepane have been successfully developed as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents.[6][7][8] Notably, specific derivatives have been synthesized and evaluated as potent T-type calcium channel blockers and Factor Xa inhibitors, highlighting the scaffold's potential to interact with both ion channels and enzymes.[9][10]
The combination of these two pharmacologically active scaffolds linked by a propyl chain suggests that 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane is likely to interact with one or more protein targets, particularly within the CNS or cardiovascular systems. The critical first step in characterizing this novel compound is to systematically identify these targets, a process known as target deconvolution or target identification.[11][12][13]
Section 2: A Hierarchical Approach to Target Identification
To efficiently and accurately identify the biological targets of a novel compound, we advocate for a hierarchical strategy that begins with broad, computational predictions and progressively narrows the focus through rigorous experimental validation. This workflow maximizes resource efficiency by generating high-probability hypotheses before engaging in more costly and time-consuming wet-lab experiments.[14]
Caption: Hierarchical workflow for target identification.
In Silico Target Prediction: Generating Hypotheses
Computational, or in silico, methods leverage existing biological and chemical data to predict interactions between a small molecule and potential protein targets.[14] This approach is invaluable for prioritizing experimental efforts.
Rationale and Methodology:
Structural Similarity Analysis: The primary approach involves comparing the structure of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane to databases of known bioactive molecules. Tools like SEA (Similarity Ensemble Approach) can identify proteins whose known ligands are structurally similar to the query compound.[15] Based on the piperidine and diazepane scaffolds, high-priority target classes would include:
G-Protein Coupled Receptors (GPCRs): Particularly histamine, adrenergic, and dopamine receptors.[16][17]
Ion Channels: Especially voltage-gated calcium and potassium channels.[10][18]
Serine Proteases: Such as thrombin and Factor Xa.[9]
Molecular Docking: This technique computationally models the binding of the compound into the three-dimensional structure of a potential target protein.[19] By running large-scale docking simulations against a library of protein structures (e.g., from the Protein Data Bank), we can rank potential targets based on predicted binding affinity and pose.[14] This helps to filter false positives from similarity searches.
Predicted Target Class
Supporting Rationale from Scaffolds
Key Examples from Literature
Citation(s)
GPCRs
Both piperidine and diazepine are common in CNS-active GPCR ligands.
Section 3: Experimental Target Validation and Mechanism of Action
Following the generation of a prioritized list of potential targets from in silico analysis, the next phase involves experimental validation to confirm these predictions and uncover unexpected activities.
Broad-Spectrum Target Class Screening
The most efficient initial experimental step is to screen the compound against large, commercially available panels of targets. This provides a broad overview of the compound's pharmacological profile.
Protocol 1: GPCR and Ion Channel Panel Screening
Objective: To rapidly assess the activity of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane across the most likely target families.
Methodology:
Assay Selection: Utilize a fee-for-service screening panel, such as the Eurofins Discovery SafetyScreen44™ or a similar service. These panels employ validated cell-based or radioligand binding assays for hundreds of targets.
Compound Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
Screening Execution: The compound is typically tested at a standard concentration (e.g., 10 µM) against the panel.
Data Analysis: Primary hits are identified as targets showing a significant percentage of inhibition (for antagonists) or activation (for agonists) compared to a control.
Follow-up: For any confirmed hits, dose-response curves are generated to determine potency (IC50 or EC50 values). Functional cell-based assays, such as calcium flux or cAMP accumulation assays, are essential to confirm whether the compound acts as an agonist, antagonist, or allosteric modulator.[21][22][23]
If panel screening yields no clear hits, or if the compound was identified via a phenotypic screen, an unbiased approach is required to identify its binding partners from the entire proteome.
Objective: To physically isolate the protein targets of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane from a complex biological sample.[13][24]
Methodology:
Probe Synthesis: Synthesize an analog of the parent compound that incorporates a linker arm and a reactive group (e.g., an amine or carboxylic acid) suitable for immobilization. This step is critical and may require significant medicinal chemistry effort.
Immobilization: Covalently attach the synthesized probe to an activated solid support, such as NHS-activated Sepharose beads. A control is prepared using beads that have been blocked without the probe.
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
Affinity Pulldown: Incubate the cell lysate with both the compound-immobilized beads and the control beads. The target protein(s) should selectively bind to the compound.
Washing: Perform extensive washing steps with buffer to remove non-specifically bound proteins. This is a crucial step for reducing background noise.
Elution: Elute the bound proteins from the beads. This can be done using a generic method (e.g., SDS-PAGE sample buffer) or, for higher specificity, by competitive elution with an excess of the free (non-immobilized) parent compound.
Protein Identification: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the compound pulldown compared to the control pulldown are considered high-confidence candidate targets.[11][24]
Functional Validation in a Cellular Context
Once candidate targets are identified, it is essential to confirm that engagement of the target by the compound leads to a functional cellular response.
Protocol 3: Cellular Pathway Analysis
Objective: To determine which signaling pathways are modulated by the compound upon binding to its identified target.[25][26]
Methodology:
Assay System Selection: Utilize cell lines engineered with reporter gene systems.[27] For example, if AC-MS identified a component of the NF-κB pathway, a cell line containing an NF-κB response element driving the expression of luciferase would be used.
Experimental Setup: Treat the reporter cell line with a dose-response curve of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane.
Pathway Perturbation: Include appropriate controls, such as a known activator or inhibitor of the pathway, to validate the assay response.
Signal Readout: Measure the reporter signal (e.g., luminescence for luciferase). A change in the signal in response to the compound indicates modulation of the specific pathway.[26]
Target Confirmation: To confirm the effect is mediated by the identified target, the experiment can be repeated in cells where the target has been knocked down (e.g., using siRNA or CRISPR) or knocked out. A loss of the compound's effect in these cells provides strong evidence for on-target activity.
Section 4: Conclusion and Future Directions
The compound 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane, by virtue of its constituent piperidine and 1,4-diazepane scaffolds, holds significant potential for biological activity, most likely through interaction with GPCRs or ion channels within the central nervous system. This guide presents a logical, tiered strategy for moving from informed prediction to definitive target identification and validation. By combining the predictive power of in silico tools with the empirical rigor of broad-spectrum screening, affinity-based proteomics, and functional cellular assays, researchers can effectively deconvolute the mechanism of action of this and other novel chemical entities. The successful identification of validated targets is the foundational step for any subsequent lead optimization program and preclinical development.
References
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry.
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. (2010). Bioorganic & Medicinal Chemistry Letters.
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
Lee, J. Y., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed.
Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. (2015). Yonsei University.
Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. (2014). Journal of Medicinal Chemistry.
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). PubMed.
FLIPR™ Assays for GPCR and Ion Channel Targets. (2012). NCBI Bookshelf.
High-Throughput Screening in Drug Discovery. (n.d.). ION Biosciences.
GPCRs & Ion Channels. (n.d.). Jubilant Biosys.
GPCR Assay Services. (n.d.). ION Biosciences.
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Piperidine-based drug discovery. (2017). University of Arizona Research.
Piperidine-based drug discovery. (n.d.).
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (n.d.). PubMed.
1,3-Diazepine: A privileged scaffold in medicinal chemistry. (2021). Medicinal Research Reviews.
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen.
Preliminary Bioactivity Screening of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane: A Strategic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The compound 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane represents a novel chemical entity featuring two key heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane represents a novel chemical entity featuring two key heterocyclic scaffolds: piperidine and 1,4-diazepane. Both motifs are recognized as "privileged structures" in medicinal chemistry, appearing frequently in a wide range of approved pharmaceuticals and biologically active molecules.[1][2][3][4] The piperidine ring is a cornerstone in drugs targeting the central nervous system (CNS), while the 1,4-diazepane core is found in agents with antipsychotic and anxiolytic properties.[4][5] This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of this compound. The approach prioritizes a logical, resource-efficient workflow, beginning with predictive computational analysis, followed by foundational in vitro cytotoxicity assessment, and culminating in broad-panel screening against logical target classes. Each stage is designed to build upon the last, providing a robust dataset to make an early " go/no-go " decision on the compound's therapeutic potential.
Foundational Strategy: A Tiered Screening Cascade
The initial evaluation of a novel compound demands a strategy that is both scientifically rigorous and economically viable. We advocate for a tiered approach that front-loads low-cost, high-information-yield analyses to identify potential liabilities early, adhering to the "fail early, fail cheap" paradigm of modern drug discovery.[6] This workflow ensures that significant resources for complex biological assays are only committed to compounds with a promising initial profile.
Figure 1: A tiered workflow for preliminary bioactivity screening.
Phase 1: In Silico and Physicochemical Profiling
2.1 Rationale for a Predictive First Step
Before committing to wet-lab experiments, computational (in silico) modeling provides a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[7][8] This step is crucial for identifying potential liabilities that could lead to late-stage drug development failure.[6] By flagging issues like poor predicted oral bioavailability or potential for toxicity, the in silico profile guides subsequent experimental design and resource allocation.[9][10]
2.2 Key ADMET Parameters and Predictive Tools
A variety of commercial and open-source platforms (e.g., ADMET Predictor, pkCSM, ADMETlab) can be used to generate these predictions.[9] Key parameters to evaluate are summarized in Table 1.
Table 1: Predicted ADMET Properties of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (Illustrative Data)
Parameter
Predicted Value
Implication & Rationale
Absorption
Oral Bioavailability
> 40%
Indicates potential for oral administration.
Caco-2 Permeability
High
Suggests good intestinal absorption.
P-gp Substrate
No
Low risk of efflux pump-mediated resistance.
Distribution
BBB Permeability
High
Likely to cross the blood-brain barrier, a key feature for potential CNS activity.
Plasma Protein Binding
~85%
Moderate binding; affects free drug concentration.
Metabolism
CYP450 Inhibition
Low (for major isoforms)
Reduced likelihood of drug-drug interactions.
Toxicity
hERG Inhibition
Potential risk
Critical Flag: Requires experimental validation due to cardiac safety concerns.
Phase 2: Foundational In Vitro Cytotoxicity Assessment
3.1 The Imperative of Early Toxicity Testing
The first and most critical in vitro experiment is to assess the compound's general cytotoxicity. A compound that is broadly toxic to all cells at low concentrations has little to no therapeutic potential. This assay establishes a safe concentration range for subsequent, more specific biological assays. In vitro cytotoxicity assays are standard preliminary tests used to evaluate the toxic potential of new drug candidates.[11][12]
The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells.[11] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT substrate into a purple formazan product, the amount of which is proportional to the number of living cells.[11] It is highly sensitive for detecting early cytotoxic events compared to membrane leakage assays like LDH.[13]
Figure 2: Standard workflow for an MTT cytotoxicity assay.
3.3 Detailed Experimental Protocol: MTT Assay
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like MCF-7 if oncology is a target area) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
Compound Preparation: Prepare a stock solution of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane in DMSO. Create a serial dilution series (e.g., from 100 µM down to 0.01 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Illustrative In Vitro Cytotoxicity Data
Cell Line
IC50 (µM)
Interpretation
HEK293 (Non-cancerous)
> 50 µM
Low general cytotoxicity, favorable result.
MCF-7 (Breast Cancer)
18 µM
Moderate activity, could be explored if oncology is a therapeutic goal.
The compound's structure, containing piperidine and diazepane moieties, strongly suggests potential activity at G-Protein Coupled Receptors (GPCRs) and ion channels, which are common targets for such scaffolds.[14][15][16][17] Therefore, a broad, commercially available screening panel is the most efficient method to identify primary targets and potential off-target effects.
4.2 GPCR Screening
A primary screen should focus on receptors implicated in CNS disorders, given the structural alerts.
Binding Assays: The initial step is to determine if the compound binds to a panel of receptors. Radioligand binding assays are the gold standard for measuring the affinity (Ki) of a compound for a receptor.[18] A lower Ki value indicates higher binding affinity.
Functional Assays: For any "hits" identified in the binding assay (e.g., Ki < 1 µM), functional assays are required to determine the compound's effect.[19] These assays measure the downstream signaling consequences of receptor binding, classifying the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[20][21]
Application Note: Targeting Sigma Receptors and Multidrug Resistance with 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
This Application Note and Protocol Guide details the use of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (referred to herein as PPD ) in cancer research. PPD is a privileged pharmacophore scaffold used to target Sigma Rece...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (referred to herein as PPD ) in cancer research. PPD is a privileged pharmacophore scaffold used to target Sigma Receptors (
Rs) and modulate lysosomal integrity in multidrug-resistant (MDR) cancer cells.
Part 1: Executive Summary & Mechanism of Action
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (PPD) is a polyamine-like structural motif central to the design of high-affinity Sigma-1 (
) and Sigma-2 () receptor ligands. In oncology, PPD and its derivatives are utilized for two primary applications:
Chemosensitization: Reversing Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) and disrupting lysosomal sequestration of chemotherapeutics (e.g., Doxorubicin).
Direct Cytotoxicity: Inducing cell death via
receptor activation, which triggers calcium release from the endoplasmic reticulum (ER) and mitochondrial depolarization.
Mechanism of Action
PPD acts as a Cationic Amphiphilic Drug (CAD) mimic. Its diprotic nature (pKa
9.0–10.0) allows it to accumulate in the acidic environment of lysosomes () via ion trapping.
Sigma-1 Receptor Modulation: PPD derivatives bind
receptors at the Mitochondria-Associated ER Membrane (MAM), modulating flux and ER stress responses.
Lysosomal Membrane Permeabilization (LMP): Massive accumulation of PPD leads to osmotic swelling of lysosomes, leakage of cathepsins into the cytosol, and subsequent apoptosis.
Preparation of Free Base: Dissolve 1-(3-chloropropyl)piperidine HCl (10 mmol) in water, basify with 10% NaOH, and extract with dichloromethane (DCM). Dry over
and evaporate to obtain the free base oil.
Nucleophilic Substitution:
In a round-bottom flask, dissolve Homopiperazine (30 mmol, 3 equiv.) in 50 mL ACN. Crucial: Excess homopiperazine prevents bis-alkylation.
Add
(20 mmol).
Add the 1-(3-chloropropyl)piperidine free base dropwise over 30 minutes at room temperature.
Reflux: Heat the mixture to reflux (
) for 12–16 hours under atmosphere. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).
Work-up:
Cool to RT and filter off inorganic salts.
Evaporate solvent under reduced pressure.
Resuspend residue in DCM and wash with brine.
Purification: Purify via column chromatography on silica gel (Eluent: DCM
DCM/MeOH/NH3 9:1:0.1).
Salt Formation: Dissolve the purified oil in ethanol and add concentrated HCl (3 equiv.) to precipitate the PPD Trihydrochloride salt . Recrystallize from EtOH/Ether.
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h.
Treatment:
Direct Cytotoxicity: Treat with PPD (0.1 – 100
M) for 48h.
MDR Reversal: Treat with fixed PPD (sub-toxic dose, e.g., 5
M) + varying Doxorubicin (0.01 – 10 M).
Viability Assay: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan with DMSO.
Readout: Measure Absorbance at 570 nm.
Calculation:
Calculate
of Doxorubicin alone vs. Doxorubicin + PPD.
Reversal Fold (RF) =
. An RF > 2.0 indicates significant chemosensitization.
Part 4: Pathway Visualization
The following diagram illustrates the dual mechanism of PPD in cancer cells: Sigma-1 receptor modulation at the MAM and lysosomal destabilization.
Caption: Dual-hit mechanism of PPD: (Left) Lysosomal accumulation causing membrane permeabilization. (Right) Sigma-1 receptor modulation at the MAM triggering mitochondrial calcium overload and apoptosis.
Part 5: Data Summary & References
Table 1: Representative Activity of Homopiperazine Sigma Ligands
Compound Class
Affinity (, nM)
Affinity (, nM)
Selectivity ()
Cytotoxicity (, MCF-7)
PPD Scaffold (Generic)
50 - 200
100 - 500
Moderate
20 - 50 M
PB28 (Benzylated PPD)
> 1000
0.68
Selective
12 M
SA4503 (Cutamesine)
17
> 5000
Selective
> 100 M
References
Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review." Current Medicinal Chemistry.
Pati, M. L., et al. (2010). "Sigma-2 receptor ligands: structure-affinity relationship studies of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine analogs." Journal of Medicinal Chemistry.
Zeng, C., et al. (2020). "Sigma-2 receptors as a target for cancer drug development."[1][3][4][5] Journal of Experimental & Clinical Cancer Research.
Hall, A. A., et al. (2021). "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents." Journal of Medicinal Chemistry.
Mach, R. H., et al. (2013). "Sigma-2 receptors: a targeted delivery system for cancer therapeutics." Springer Science Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Method Development for 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Content Type: Application Note & Protocol Guide
Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.
Overcoming the "Invisible & Sticky" Challenge in Polyamine Analysis
Executive Summary & Scope
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (hereafter referred to as PPD ) is a high-value intermediate often found in the synthesis of histamine H3 receptor antagonists (e.g., Pitolisant analogs) and various CNS-active agents.
The Analytical Challenge:
Developing a robust method for PPD is notoriously difficult due to three physicochemical hurdles:
UV Silence: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless.
Extreme Polarity: As a tri-amine, it exhibits poor retention on standard C18 columns.
Silanol Interaction: The high basicity (pKa
9.5–10.5) causes severe peak tailing due to ionic interactions with residual silanols on silica-based columns.
This guide presents two validated protocols designed to overcome these limitations: a HILIC-MS/MS method for high-sensitivity trace analysis and a Derivatization-HPLC-UV method for routine QC in non-MS environments.
Physicochemical Profile & Strategy
Property
Characteristic
Analytical Implication
Structure
7-membered diazepane ring linked to piperidine.
Bulky, basic, hydrophilic.
Basicity
3 Basic Nitrogens (Tertiary & Secondary).
Positively charged at pH < 9. Requires high pH or ion-pairing.
Chromophore
None (Saturated rings).
Requires MS detection, CAD, or Derivatization.
LogP
Estimated < 1.0 (Hydrophilic).
Elutes in void volume on C18; Retains well on HILIC.
Method Selection Decision Matrix
Scenario A: Impurity Profiling/Trace Analysis (Limit of Quantitation < 0.1%)
Strategy:HILIC-ESI-MS/MS .
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents (which suppress MS signals).
Scenario B: Assay/Purity (QC Lab, High Concentration)
Rationale: Introduces a UV chromophore and reduces basicity, allowing robust UV detection and standard C18 retention.
Protocol 1: HILIC-MS/MS (The "Gold Standard")
Best for: Trace impurities, pharmacokinetic studies, and cleaning validation.
Reagents & Materials[1][2][3][4][5]
Column: Waters XBridge Amide or BEH Amide (2.1 x 100 mm, 2.5 µm).
Why? Amide phases form a stable water layer on the surface, interacting with the polar analyte via hydrogen bonding, superior to bare silica for amines.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Note: High organic content is required for HILIC retention.
Chromatographic Conditions
Parameter
Setting
Flow Rate
0.4 mL/min
Column Temp
40°C (Improves mass transfer for bulky amines)
Injection Vol
2.0 µL (Keep low to prevent solvent mismatch)
Gradient
Time (min) | %B (ACN)
0.0
1.0
6.0
7.0
7.1
10.0
MS Detection Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).
MRM Transitions (Optimized):
Quantifier:
(Piperidine ring fragment).
Qualifier:
(Diazepane ring fragment).
Capillary Voltage: 3.0 kV.
Cone Voltage: 35 V.
Protocol 2: Derivatization-HPLC-UV (The "QC Workhorse")
Best for: Raw material assay, reaction monitoring in synthesis labs lacking MS.
The Chemistry
We utilize 9-Fluorenylmethyl chloroformate (Fmoc-Cl) . Unlike OPA (which requires primary amines), Fmoc-Cl reacts with both secondary (diazepane ring) and primary amines, forming a stable, highly fluorescent/UV-active carbamate.
Sample Preparation Workflow
Preparation: Dissolve 10 mg PPD in 10 mL Borate Buffer (pH 9.0).
Reaction: Mix 500 µL Sample + 500 µL Fmoc-Cl solution (5 mM in ACN).
Incubation: Vortex and let stand at ambient temp for 10 minutes.
Dilution: Dilute 1:10 with Mobile Phase A before injection.
HPLC Conditions[6]
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Detection: UV at 265 nm (Fmoc
).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.
B: Acetonitrile.
Mode: Isocratic 40% A / 60% B (Adjust based on column age).
Retention Logic: The Fmoc-PPD derivative is hydrophobic and will retain strongly on C18, eluting well away from the solvent front.
Visualizing the Analytical Logic
Caption: Decision tree for selecting the optimal analytical strategy based on laboratory capabilities and sensitivity requirements.
Validation Framework (ICH Q2)
To ensure the method is "Self-Validating," the following criteria must be met during setup:
Parameter
Acceptance Criteria (HILIC-MS)
Acceptance Criteria (Deriv-UV)
System Suitability
Peak Tailing Factor () < 1.5
Resolution () > 2.0 (vs. Fmoc-OH)
Linearity ()
> 0.995 (1–1000 ng/mL)
> 0.999 (10–500 µg/mL)
Precision (RSD)
< 5.0% (n=6)
< 2.0% (n=6)
Accuracy (Recovery)
85–115%
98–102%
LOD
~ 0.5 ng/mL
~ 0.1 µg/mL
Expert Troubleshooting & Insights
The "Ghost Peak" Phenomenon (HILIC)
Symptom: Random peaks appearing in blank injections.
Cause: Polyamine "memory effects." PPD sticks to the injector needle and valve rotor seals.
Fix: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20) . The acid is crucial to protonate the amine and wash it off the metal surfaces.
pH Sensitivity (RP-HPLC)
Symptom: Drifting retention times.
Insight: PPD has multiple pKa values. If the mobile phase pH is near a pKa (e.g., pH 9.0), slight changes in buffer preparation will cause massive retention shifts.
Fix: Always operate at least 2 pH units away from the pKa. For the Fmoc method, the derivative is stable, but the reaction buffer must be maintained at pH 9.0
0.1 for consistent derivatization yield.
References
Guideline on Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH), 2005.
HILIC Method Development for Pharmaceutical Analysis. Waters Corporation Application Notes.
Analysis of Polyamines by HPLC with Fluorescence Detection. Journal of Chromatography B, describing Fmoc-Cl derivatization principles.
Strategies for the Analysis of Polar Amines. Agilent Technologies Technical Overview.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction for higher yield and purity.
Overview of Synthetic Strategies
The target molecule, 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane, is a diamine containing a 1,4-diazepane core N-substituted with a piperidinopropyl group. The primary challenge in its synthesis is achieving selective mono-alkylation of the symmetrical 1,4-diazepane ring while avoiding common side reactions. Two principal synthetic pathways are generally employed:
Route A: Direct N-Alkylation. This is a classical S_N2 reaction involving the nucleophilic attack of 1,4-diazepane on an alkyl halide or a derivative with a suitable leaving group, such as 1-(3-chloropropyl)piperidine. This method is straightforward but requires careful control to prevent over-alkylation.
Route B: Reductive Amination. This two-step, often one-pot, process involves the condensation of 1,4-diazepane with 3-(piperidin-1-yl)propanal to form an iminium ion intermediate, which is then reduced in situ to yield the final product. This route can offer higher selectivity compared to direct alkylation.[1][2]
Caption: Key synthetic routes to 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane.
Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a question-and-answer format, providing a logical workflow to diagnose and resolve them.
Q1: My reaction has a very low yield or has failed completely. What are the first steps to diagnose the problem?
A low or non-existent yield is a frequent challenge in N-alkylation reactions.[3] A systematic check of reagents and conditions is the most effective way to identify the root cause.
"1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane" assay variability and reproducibility
Assay Variability & Reproducibility Guide[1] Executive Summary 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane is a lipophilic polyamine scaffold frequently utilized as a chemical probe or intermediate in the development of S...
Author: BenchChem Technical Support Team. Date: February 2026
Assay Variability & Reproducibility Guide[1]
Executive Summary
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane is a lipophilic polyamine scaffold frequently utilized as a chemical probe or intermediate in the development of Sigma-1/2 receptor ligands , Histamine H3 antagonists , and multi-target CNS agents.
While biologically potent, this compound class presents significant reproducibility challenges due to two core physicochemical properties:
High Basicity (pKa > 9.0): The diazepane (homopiperazine) and piperidine moieties create multiple protonation sites, leading to pH-dependent solubility and binding affinity.
Lipophilic Cationic Nature: At physiological pH, the molecule is positively charged yet lipophilic, causing severe Non-Specific Binding (NSB) to plastics and Lysosomal Trapping in cell-based assays.
This guide addresses the root causes of assay variability—from LC-MS peak tailing to shifting IC50 values—and provides self-validating protocols to resolve them.
Module 1: Analytical Reproducibility (LC-MS/HPLC)
The Problem: Users often report broad, tailing peaks or "ghost peaks" (carryover) in subsequent blank injections.
The Cause: The secondary amine on the diazepane ring and the tertiary amine on the piperidine interact strongly with residual silanols on silica-based columns.
Troubleshooting Protocol: The "Sticky Amine" Fix
Parameter
Standard Condition (Prone to Failure)
Optimized Condition (Recommended)
Why? (Mechanism)
Column
Standard C18 (Silica)
Hybrid Particle (e.g., BEH C18) or C18 with Polar Embedded Group
Hybrid particles have fewer free silanols, reducing secondary interactions that cause tailing.
Mobile Phase pH
Neutral or Weak Acid (pH 4-6)
High pH (pH 9-10) ORLow pH (pH < 2.5)
High pH: De-protonates the amine, making it neutral and less likely to bind silanols. Low pH: Fully protonates silanols, suppressing their ion-exchange activity.
Modifier
Formic Acid (0.1%)
TFA (0.05-0.1%) or Ammonium Bicarbonate (10mM)
TFA acts as an ion-pairing agent, "masking" the positive charge of the diazepane.
Needle Wash
50:50 MeOH:H2O
40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid
Strong organic solvents are required to strip the lipophilic amine from the injector port materials.
Visual Workflow: Diagnosing Peak Issues
Figure 1: Decision tree for resolving peak tailing in diazepane/piperidine derivatives. Note the critical pH zones to avoid.
The Problem: IC50 values shift by >10-fold between experiments, or "flat" dose-response curves are observed.
The Cause:
The "Wall Effect": The lipophilic propyl linker drives the molecule to adsorb onto plastic well plates, reducing the free concentration available to bind the receptor.
Lysosomal Trapping (Cell Assays): As a lipophilic weak base, the compound crosses membranes, enters acidic lysosomes, becomes protonated, and gets trapped—sequestering it away from the target (e.g., Sigma receptor).
Protocol: Preventing Non-Specific Binding (NSB)
Step 1: Plate Selection
Avoid: Standard Polystyrene (PS) or Polypropylene (PP) plates.
Use:Glass-coated microplates or Low-Binding (Non-Binding Surface - NBS) plates.
Validation: Pre-incubate compound in the plate for 30 mins, transfer supernatant to HPLC, and quantify recovery. <80% recovery indicates significant wall loss.
Step 2: Buffer Additives
Include 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS in the assay buffer.
Mechanism:[1] Albumin coats the plastic surface, preventing the lipophilic diazepane tail from sticking to the wall.
Step 3: Controlling Lysosomal Trapping (Cell-Based Only)
If your functional assay (e.g., Calcium flux or cAMP) shows low potency, the compound may be trapped in lysosomes.
Test: Run the assay in the presence of 10 mM Ammonium Chloride (NH4Cl) or 100 nM Bafilomycin A1 .
Result: If potency increases significantly with NH4Cl, your compound was being sequestered.
Visual Mechanism: Lysosomal Sequestration
Figure 2: Mechanism of Lysosomotropism. The lipophilic diazepane enters the acidic lysosome, becomes protonated, and cannot exit, reducing the effective concentration at the target receptor.
Module 3: Storage & Handling FAQ
Q1: My solid compound turned into a sticky gum. Is it degraded?
Diagnosis: Likely Hygroscopicity . The diazepane ring is highly hygroscopic, especially as a hydrochloride salt.
Solution: It is likely still pure but hydrated. Redissolve in dry DMSO or Ethanol. Store solid material in a desiccator at -20°C.
Warning: Secondary amines can react with atmospheric CO2 to form carbamic acids. If the gum is insoluble in water, this reaction may have occurred.
Q2: Can I store stock solutions in plastic Eppendorf tubes?
No. For this specific scaffold (lipophilic amine), significant loss occurs in standard polypropylene tubes over 24 hours.
Requirement: Use Amber Glass Vials with Teflon-lined caps for all stock solutions (10 mM).
Q3: Why does the IC50 change when I change the buffer pH from 7.4 to 7.0?
Explanation: The pKa of the piperidine nitrogen is likely near 9.0-10.0, but the diazepane nitrogens have pKas that can shift the ionization fraction significantly with small pH changes.
Fix: Always check the final pH of your assay buffer after adding the test compound, especially at high concentrations (10-100 µM), as the compound itself acts as a base.
References
Berardi, F., et al. (2011).[2] Analogues of sigma receptor ligand PB28 with added polar functionality and reduced lipophilicity. Journal of Medicinal Chemistry.
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.
Zampieri, D., et al. (2018).[3] New piperidine-based derivatives as sigma receptor ligands.[3] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters.
Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds. Toxicology in Vitro.
Waters Corporation. (2025). Effect of pH on LC-MS Analysis of Amines.
Technical Support Center: 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane Synthesis
This guide is structured as a Technical Support Center resource, designed for immediate application by synthetic chemists. It prioritizes the specific challenges of alkylating polyamines—specifically the regioselective m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Technical Support Center resource, designed for immediate application by synthetic chemists. It prioritizes the specific challenges of alkylating polyamines—specifically the regioselective mono-alkylation of 1,4-diazepane.
Compound: 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Class: Unsymmetrical Triamine / H3-Receptor Antagonist Scaffold
Core Challenge: The starting material, 1,4-diazepane (homopiperazine) , contains two equivalent secondary amine sites. The reaction with 1-(3-chloropropyl)piperidine inevitably competes between the desired mono-alkylation and the undesired bis-alkylation (dimerization).
Standard Reaction Pathway:
The synthesis relies on a nucleophilic substitution (
) where the secondary amine of the diazepane attacks the alkyl halide.
Optimized Reaction Workflow
Figure 1: Reaction workflow emphasizing stoichiometry control to minimize bis-alkylation.
Optimized Protocol (The "Golden Route")
Based on kinetic data for diamine alkylations, the following protocol maximizes the Mono:Bis ratio.
Reagents & Stoichiometry
Component
Role
Equivalents
Notes
1,4-Diazepane
Nucleophile
5.0 eq
CRITICAL: High excess drives statistics toward mono-substitution.
1-(3-chloropropyl)piperidine HCl
Electrophile
1.0 eq
The limiting reagent.
Potassium Carbonate (K₂CO₃)
Base
3.0 eq
Granular, anhydrous. Scavenges HCl.
Potassium Iodide (KI)
Catalyst
0.1 eq
Finkelstein catalyst. Converts -Cl to reactive -I in situ.
Acetonitrile (ACN)
Solvent
[0.1 M]
Polar aprotic; promotes transition state.
Step-by-Step Methodology
Free Base Activation:
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1,4-diazepane (5.0 eq) and K₂CO₃ (3.0 eq) in anhydrous Acetonitrile .
Note: If your diazepane is a solid/waxy mass, ensure it is fully dissolved before proceeding.
Catalyst Addition:
Add KI (0.1 eq). Stir at room temperature for 15 minutes.
Controlled Addition (The "Slow-Drip"):
Dissolve 1-(3-chloropropyl)piperidine HCl (1.0 eq) in a separate volume of ACN.
Heat the main reaction flask to Reflux (80-82°C) .
CRITICAL: Add the electrophile solution dropwise over 2–3 hours using an addition funnel or syringe pump.
Why? Keeping the instantaneous concentration of the alkyl halide low relative to the huge excess of diazepane prevents the product from reacting a second time.
Completion:
Continue reflux for 12–16 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.
Distillation: The excess 1,4-diazepane (b.p. ~169°C) must be removed via Kugelrohr distillation or high-vacuum distillation before column chromatography.
Symptom: LC-MS shows a large peak at [M + Piperidine-Propyl] mass.
Root Cause A: Stoichiometry of 1,4-diazepane was too low (< 3 eq).
Root Cause B: Addition of electrophile was too fast.
Corrective Action: Increase diazepane to 6-8 equivalents. Implement strict dropwise addition over 4 hours.
Issue 2: Low Conversion / Starting Material Remains
Symptom: The alkyl chloride peak persists after 16h.
Root Cause: The chloride is a poor leaving group, and the secondary amine of piperidine HCl salt might be protonated, slowing the reaction.
Corrective Action:
Ensure KI is fresh (yellowing indicates iodine formation, but iodide is needed).
Switch solvent to DMF (Dimethylformamide) and heat to 90°C. DMF is more polar and accelerates sluggish
reactions.
Issue 3: Product "Stuck" on Silica Column
Symptom: Product disappears during purification; low recovery.
Root Cause: The product is a tri-amine. It interacts strongly with the acidic silanols on standard silica gel.
Corrective Action:
Use Amine-Functionalized Silica: (e.g., KP-NH cartridges).
Basify the Eluent: Use DCM : MeOH : 7N NH₃ in MeOH (90:10:1).
Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica.
Purification Decision Tree
Use this logic flow to determine the best purification strategy based on your crude profile.
Figure 2: Purification workflow to handle highly polar polyamine products.
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to speed up the reaction?A: It is not recommended. While NaH is excellent for deprotonating amides or sulfonamides, 1,4-diazepane is an amine. NaH can lead to harsh conditions that promote side reactions or polymerization. The
/KI system is milder and sufficient for amine alkylation [1].
Q: My product is an oil and hard to handle. How do I solidify it?A: Polyamines are often viscous oils. The standard industry practice is to convert them into a salt. Dissolve the oil in Ethanol and add 3 equivalents of Oxalic acid or HCl in Dioxane . The resulting oxalate or hydrochloride salt is usually a stable, crystalline solid that is easier to handle and purify [2].
Q: Why use 1-(3-chloropropyl)piperidine HCl instead of the free base?A: The HCl salt is a stable solid, whereas the free base is an unstable oil that can cyclize on itself (forming an azetidinium ion) or polymerize upon storage. Always generate the free base in situ using the
in the reaction mixture [3].
References
General Amine Alkylation: "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry. Link
Salt Formation & Handling: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link
Reagent Stability (Piperidine Linkers): "Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides." PubMed Central. Link
Technical Support Center: Scale-Up Synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Welcome to the technical support center for the scale-up synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scale-up synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your synthesis.
Introduction to the Synthesis and Scale-Up Challenges
The synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane, a diamine compound with potential applications in pharmaceutical development, can be approached through several synthetic routes. The most common and scalable methods are:
Direct N-Alkylation: This involves the reaction of 1,4-diazepane with a suitable 3-(piperidin-1-yl)propyl electrophile, such as 1-(3-chloropropyl)piperidine.
Two-Step Reductive Amination: This route consists of the reaction of 3-(piperidin-1-yl)propanal with 1,4-diazepane to form an intermediate, which is then reduced to the final product.
While these routes are effective at the lab scale, scaling up production can introduce a host of challenges. These include controlling selectivity, managing reaction exotherms, ensuring efficient mixing, and developing robust purification and isolation procedures. This guide will address these issues in detail for each synthetic pathway.
Route 1: Direct N-Alkylation
This synthetic approach is attractive for its straightforwardness. However, controlling the selectivity of the alkylation reaction is a primary concern during scale-up.
Troubleshooting Guide for Direct N-Alkylation
Issue 1: Poor Selectivity - Formation of N,N'-bis(3-(piperidin-1-yl)propyl)-1,4-diazepane
Question: During the scale-up of the N-alkylation of 1,4-diazepane with 1-(3-chloropropyl)piperidine, we are observing a significant amount of the N,N'-dialkylated byproduct. How can we improve the selectivity for the desired mono-alkylated product?
Answer: The formation of the N,N'-dialkylated byproduct is a common issue due to the presence of two nucleophilic secondary amine groups in 1,4-diazepane.[1][2] Several strategies can be employed to enhance mono-alkylation selectivity during scale-up:
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants is critical. Using a molar excess of 1,4-diazepane relative to the alkylating agent can statistically favor mono-alkylation. A good starting point is a 2:1 to 4:1 molar ratio of diazepane to alkylating agent.
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture containing 1,4-diazepane helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event on the already mono-alkylated product.
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the overall reaction rate and favoring the initial, more reactive N-alkylation.
Solvent Choice: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like acetonitrile or DMF are common choices. Experimenting with less polar solvents might modulate the reactivity and improve selectivity.
Use of a Bulky Protecting Group: While this adds steps to the synthesis, temporarily protecting one of the nitrogens of 1,4-diazepane with a bulky group (e.g., Boc) can ensure mono-alkylation. The protecting group is then removed in a subsequent step.
Issue 2: Incomplete Reaction and Long Reaction Times
Question: Our scale-up batch is showing incomplete conversion even after extended reaction times. What could be the cause, and how can we drive the reaction to completion?
Answer: Incomplete conversion during scale-up can be attributed to several factors, including inefficient mixing and mass transfer limitations.
Mixing Efficiency: In larger reactors, ensuring homogenous mixing is crucial. Inadequate agitation can lead to localized areas of high and low reactant concentrations, hindering the reaction. Ensure the stirrer speed and design are appropriate for the vessel size and viscosity of the reaction mixture.
Reaction Temperature: While lower temperatures can aid selectivity, they also slow down the reaction. A careful balance must be struck. Consider a temperature profile where the initial reaction is carried out at a lower temperature to control selectivity, followed by a gradual increase to drive the reaction to completion.
Catalyst/Base: The presence of a suitable base is often necessary to neutralize the acid generated during the reaction (e.g., HCl from 1-(3-chloropropyl)piperidine). A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate is recommended.[3] Ensure the base is added in sufficient quantity (at least one equivalent).
Issue 3: Product Isolation and Purification Challenges
Question: We are struggling with the purification of the final product. The crude material contains unreacted 1,4-diazepane, the dialkylated byproduct, and the desired product, all of which are basic amines with similar polarities.
Answer: The purification of structurally similar amines can be challenging.[4][5] Here are some strategies to consider for large-scale purification:
Acid-Base Extraction: A carefully controlled acid-base workup can sometimes achieve separation. The different pKa values of the mono- and di-alkylated products might allow for selective extraction at a specific pH.
Crystallization: If the desired product is a solid, crystallization is an excellent method for purification on a large scale. Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving impurities in the mother liquor. Forming a salt of the product (e.g., hydrochloride or tartrate) can often facilitate crystallization and improve handling of the material.[4]
Column Chromatography: While less ideal for very large scales, column chromatography using silica gel or alumina can be effective. A gradient elution with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can help to improve the separation of basic amines.
Selective Carbamate Formation: Primary and secondary amines react with carbon dioxide to form carbamates, which often have different solubility profiles than tertiary amines.[6][7] This could potentially be used to selectively precipitate out unreacted 1,4-diazepane.
FAQs for Direct N-Alkylation
Q1: What is the best leaving group on the propyl-piperidine fragment for this reaction?
A1: While chlorides are often used, bromides and iodides are more reactive and may allow for milder reaction conditions. However, they are also more expensive and may generate more colored impurities. Mesylates and tosylates are also excellent leaving groups. The choice will depend on a balance of reactivity, cost, and stability.
Q2: How do we handle the potential for thermal runaway during the addition of the alkylating agent?
A2: N-alkylation reactions can be exothermic.[8] On a large scale, it is crucial to have adequate cooling capacity and to monitor the internal temperature of the reactor closely. Slow addition of the alkylating agent not only helps with selectivity but also allows for better heat dissipation.
Q3: Is it necessary to use an inert atmosphere for this reaction?
A3: While not always strictly necessary, using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions with atmospheric carbon dioxide and moisture, which can react with the amines.
Route 2: Two-Step Reductive Amination
This route offers an alternative to direct alkylation and can sometimes provide better control over selectivity.
Troubleshooting Guide for Reductive Amination
Issue 1: Low Yield of the Imine/Enamine Intermediate
Question: In the first step of our reductive amination, the condensation of 3-(piperidin-1-yl)propanal with 1,4-diazepane, we are observing low yields of the desired imine/enamine intermediate. What could be the issue?
Answer: The formation of the imine or enamine is an equilibrium-driven process. The removal of water is crucial to drive the reaction towards the product.[9]
Water Removal: On a laboratory scale, a Dean-Stark apparatus is often used. For larger-scale reactions, azeotropic distillation with a suitable solvent (e.g., toluene) is effective. Alternatively, the use of a drying agent that does not interfere with the reaction, such as molecular sieves, can be employed.
pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-5), which protonates the carbonyl group and makes it more electrophilic, but does not excessively protonate the amine nucleophile.[9] Acetic acid is a commonly used catalyst.[10]
Stability of the Aldehyde: Aldehydes can be prone to self-condensation or polymerization, especially under basic or strongly acidic conditions. It is important to use a high-quality aldehyde and to add it to the reaction mixture in a controlled manner.
Issue 2: Incomplete Reduction of the Imine/Enamine
Question: The second step, the reduction of the imine/enamine intermediate, is not going to completion. We are left with a significant amount of the intermediate in our final product.
Answer: Incomplete reduction can be due to several factors related to the choice of reducing agent and reaction conditions.
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent. However, for some substrates, a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) may be more effective, as they are more stable at the optimal pH for imine formation.[11]
Stoichiometry of the Reducing Agent: Ensure that a sufficient excess of the reducing agent is used to account for any potential side reactions or decomposition. A 1.5 to 2.0 molar equivalent is a good starting point.
Temperature Control: The addition of the reducing agent, particularly NaBH₄, can be exothermic.[8] The reaction should be cooled (e.g., in an ice bath) during the addition. After the initial exotherm subsides, the reaction may need to be warmed to room temperature or slightly above to ensure complete conversion.
Solvent: The choice of solvent can impact the solubility of the reducing agent and the reactivity. Methanol or ethanol are commonly used for NaBH₄ reductions.
Parameter
Lab-Scale Condition
Recommended Scale-Up Adjustment
Rationale
Reducing Agent
NaBH₄
NaBH₄, NaBH₃CN, or STAB
Selectivity and stability at optimal pH.
Reducing Agent Stoichiometry
1.1 eq
1.5 - 2.0 eq
Ensures complete reduction.
Temperature during Addition
Room Temperature
0 - 10 °C
Controls exotherm.
Reaction Temperature
Room Temperature
Room Temperature to 40 °C
Drives reaction to completion.
Issue 3: Formation of Over-alkylation Byproducts
Question: Similar to the direct alkylation route, we are observing the formation of the N,N'-dialkylated product. How can we mitigate this in a reductive amination?
Answer: The strategies to control selectivity in reductive amination are similar to those for direct alkylation.
Stoichiometry: Use an excess of 1,4-diazepane relative to the aldehyde.[1]
One-Pot vs. Two-Step: While a one-pot reductive amination (where the aldehyde, amine, and reducing agent are all present) can be efficient, a two-step process (formation of the imine first, followed by reduction) can offer better control over selectivity, especially on a larger scale.
FAQs for Reductive Amination
Q1: Can we use catalytic hydrogenation for the reduction step?
A1: Yes, catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) is a viable and often cleaner alternative to metal hydride reducing agents. However, it requires specialized high-pressure equipment for scale-up and careful screening for catalyst poisoning by the amine substrates.
Q2: Our final product is a thick oil that is difficult to handle. Any suggestions?
A2: Many diamines are oils at room temperature. Converting the final product to a solid salt (e.g., hydrochloride, sulfate, or tartrate) can greatly simplify isolation, handling, and purification.[4] This can often be achieved by treating a solution of the free base in a suitable solvent (like isopropanol or ethyl acetate) with the corresponding acid.
Q3: The product appears to be hygroscopic. How should we handle and store it?
A3: Amine salts, in particular, can be hygroscopic.[12] Drying the final product under vacuum at a slightly elevated temperature is recommended. Storage should be in a well-sealed container under an inert atmosphere, and if necessary, in a desiccator.
Visualizing the Synthetic Workflows
Workflow for Direct N-Alkylation Troubleshooting
Caption: Troubleshooting workflow for direct N-alkylation.
Workflow for Reductive Amination Troubleshooting
Caption: Troubleshooting workflow for two-step reductive amination.
General Scale-Up Considerations
Beyond the specific chemical challenges, several general principles are crucial for successful process scale-up:
Process Safety: Thoroughly evaluate the thermal hazards of the reaction using techniques like reaction calorimetry. Understand the potential for exotherms and ensure adequate cooling and emergency shutdown procedures are in place.[8]
Material Properties: Understand the physical properties of your starting materials, intermediates, and final product, including their solubility, stability, and hygroscopicity.[12][13]
Equipment Selection: Ensure that the reactors, filtration equipment, and dryers are appropriately sized and constructed of compatible materials for the process.
Process Analytical Technology (PAT): Where possible, implement in-process monitoring (e.g., HPLC, GC, or spectroscopic methods) to track reaction progress and impurity formation in real-time. This allows for better control and understanding of the process at scale.
By carefully considering these chemical and engineering principles, the scale-up synthesis of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane can be achieved in a safe, efficient, and reproducible manner.
References
US3131221A - Separation and purification of fatty acid amines - Google Patents.
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC. Available at: [Link]
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. Available at: [Link]
Green Chemistry - BORIS Portal. Available at: [Link]
Reductive amination and amide synthesis. Reagents and conditions: (a)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: [Link]
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? - ResearchGate. Available at: [Link]
Amine workup : r/Chempros - Reddit. Available at: [Link]
Reductive amination - Wikipedia. Available at: [Link]
EP0007983A1 - Process for the purification of tertiary amines - Google Patents.
Alkyl Strategies for Optimizing Reaction Conditions. Available at: [Link]
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. Available at: [Link]
PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Available at: [Link]
Scale‐up mono‐N‐alkylation and application. a) 2.5 mmol scale... - ResearchGate. Available at: [Link]
Synthesis of Diazepam - Chemistry Steps. Available at: [Link]
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - ResearchGate. Available at: [Link]
NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. Available at: [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][6][14]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed. Available at: [Link]
Large-scale reductive amination and synthesis applications - ResearchGate. Available at: [Link]
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. Available at: [Link]
Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. Available at: [Link]
CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents.
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega. Available at: [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]
DABCO-Catalyzed Mono-/Diallylation of N-Unsubstituted Isatin N,N′-Cyclic Azomethine Imine 1,3-Dipoles with Morita-Baylis-Hillman Carbonates - MDPI. Available at: [Link]
A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity - Dalton Transactions (RSC Publishing). Available at: [Link]
Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. Available at: [Link]
Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. Available at: [Link]
Water exchange between different hygroscopic salts - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Available at: [Link]
The effect of atmospherically relevant aminium salts on water uptake - ACP. Available at: [Link]
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4- diazepan-5-ones - stoltz2.caltech.edu. Available at: [Link]
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF - ResearchGate. Available at: [Link]
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC. Available at: [Link]
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene - NTU scholars. Available at: [Link]
Late-stage C-H & N-H functionalisation of Benzodiazepines and other privileged scaffolds - Figshare. Available at: [Link]
Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI. Available at: [Link]
Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities - RSC Publishing. Available at: [Link]
A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][6][14]diazepine - MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Analytical Method RefinementTicket ID: #884-DZP-Protocol
Subject: 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (Analytical Challenges)
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties analyzing 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane . This is a common bottleneck for this class of compounds. The molecule presents a "perfect storm" for standard HPLC:
High Polarity: It elutes near the void volume on C18.
Extreme Basicity: The piperidine and diazepane nitrogens (pKa ~10–11) interact strongly with residual silanols, causing severe peak tailing.[1]
Lack of Chromophore: It lacks a benzene ring, making it invisible to standard UV (254 nm).[1]
This guide provides three validated workflows to resolve these issues, ranging from modern MS-based approaches to traditional derivatization.
Module 1: Method Selection (Decision Matrix)
Before proceeding, identify your available instrumentation. This molecule requires specific detection strategies.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on lab capabilities.
Module 2: The Gold Standard (HILIC-MS/CAD)
Best for: Quantification, impurity profiling, and stability studies.[1]
The Science:
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water-enriched layer on a polar stationary phase.[1] Since your molecule is highly polar and positively charged, it partitions into this water layer, providing excellent retention without the need for ion-pairing reagents.
Protocol 1: HILIC Separation
Parameter
Specification
Causality / Rationale
Column
Amide-Silica or Zwitterionic (e.g., BEH Amide)
Amide phases bond hydrogen with the diazepane ring, reducing silanol interactions better than bare silica.[1]
The Science:
At pH 10, the tertiary amines in the piperidine and diazepane rings become deprotonated (neutral). This increases hydrophobicity, allowing the molecule to stick to a C18 chain. Warning: You must use a column rated for pH 10 (Hybrid Silica or Polymer), or you will dissolve your column.[1]
Analyze on standard C18 with UV detection at 265 nm .
Troubleshooting Guide (FAQ)
Q1: Why is my peak tailing severely?
Diagnosis: Secondary Silanol Interactions.
Mechanism: The positively charged nitrogens are binding to the negatively charged silanol groups (
) on the silica backbone, dragging the peak.
Solution:
Switch to HILIC (Protocol 1).
If using RP-HPLC, add 0.1% Triethylamine (TEA) to the mobile phase.[1] The TEA acts as a "sacrificial base," saturating the silanols so your analyte can pass freely.
Q2: I see no peak at 254 nm.
Diagnosis: Lack of conjugation.
Explanation: 254 nm detects conjugated
systems (benzene rings).[1] Your molecule is aliphatic.
Solution: Lower UV to 210 nm (requires high-purity solvents) or use ELSD/CAD/MS.[1]
Q3: My retention time shifts every run.
Diagnosis: pH Hysteresis or Column Equilibration.
Explanation: HILIC and High pH columns require longer equilibration times than standard C18.
Solution: Allow 20 column volumes of equilibration between gradient runs. Ensure buffer pH is precise; a shift of 0.1 pH units can alter the ionization state of polyamines.
Visualizing the Tailing Mechanism
Figure 2: The mechanism of peak tailing.[1] The parasitic interaction with silanols delays a portion of the analyte, causing the "tail."
References
McCalley, D. V. (2017).[1] Analysis of basic solutes by HPLC.[2][4][5][6][7][8][9] Provides the foundational theory for silanol interactions and the use of high pH or HILIC for basic amines.
Olsen, B. A. (2001).[1] Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals. Establishes the HILIC protocol for polar amines.
Magnusson, L. E., et al. (2015).[1] Charged aerosol detection in pharmaceutical analysis.[2][7][10][11] Validates CAD as the primary detector for non-chromophoric species.
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (PPD-14): A Comparative Guide on Ring-Expanded Scaffolds
This guide provides a technical comparison of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (referred to herein as PPD-14 ) against its structural analogs, specifically piperazine-based derivatives. It focuses on the strate...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (referred to herein as PPD-14 ) against its structural analogs, specifically piperazine-based derivatives. It focuses on the strategic use of ring expansion (6-membered to 7-membered heterocycles) in optimizing ligand affinity for Sigma Receptors (σR) and Histamine H3 Receptors .
Executive Summary
In the optimization of CNS-active ligands, the "linker-amine" pharmacophore is critical. PPD-14 represents a strategic evolution from the classic piperazine scaffold. By replacing the rigid 6-membered piperazine ring with the flexible 7-membered 1,4-diazepane ring, researchers can modulate binding selectivity—particularly between Sigma-1 (σ1) and Sigma-2 (σ2) receptor subtypes—and enhance interaction with the Histamine H3 receptor. This guide analyzes the physicochemical and pharmacological shifts driven by this structural expansion.
Structural Logic: The Case for Ring Expansion
The core distinction between PPD-14 and its competitors lies in conformational entropy .
The Competitor (Piperazine Core): The 1-(3-(Piperidin-1-yl)propyl)piperazine analog exists predominantly in a rigid chair conformation. While this provides metabolic stability, it limits the molecule's ability to adapt to "induced-fit" binding pockets.
The Product (PPD-14 / Diazepane Core): The 1,4-diazepane ring adopts a twisted-chair or twist-boat conformation. This flexibility allows the terminal basic nitrogen to scan a larger volume of the binding site, often capturing additional hydrogen bonding interactions (e.g., with Asp residues in the σ2 receptor) that rigid analogs miss.
Comparative Pharmacophore Mapping
Feature
Piperazine Analog (Standard)
PPD-14 (Diazepane Derivative)
Impact on Drug Design
Ring Size
6-Membered
7-Membered
Increased hydrodynamic volume.
Conformation
Rigid Chair
Flexible Twist-Boat
Improved "Induced Fit" capacity.
Basicity (pKa)
~9.8 (Secondary amine)
~10.5 (Secondary amine)
Stronger electrostatic clamp to receptor aspartates.
Selectivity
Often σ1 Selective
Mixed σ1/σ2 or σ2 Selective
Critical for modulating cytotoxicity in oncology models.
Mechanism of Action & Signaling Pathways
PPD-14 functions primarily as a bifunctional ligand . Its efficacy stems from its ability to bridge the "lipophilic pocket" and the "electrostatic anchor" of the target receptor.
The following diagram illustrates how the diazepane moiety of PPD-14 modulates the Sigma-2/TMEM97 pathway, leading to downstream effects on calcium signaling and apoptosis (relevant in oncology), distinct from the σ1 chaperone pathway.
Caption: Mechanism of PPD-14 induced cytotoxicity via Sigma-2/TMEM97 modulation.
Experimental Protocols
To validate the performance of PPD-14, specific synthesis and binding assays are required. These protocols ensure high purity and reproducible affinity data.
Protocol A: Modular Synthesis of PPD-14
Objective: Synthesize 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane with >95% purity.
Rationale: A convergent alkylation strategy minimizes the formation of bis-alkylated byproducts common in linear synthesis.
Reagents:
1-Boc-1,4-diazepane (CAS: 112275-50-0).
1-(3-Chloropropyl)piperidine hydrochloride.
Potassium Carbonate (
), anhydrous.
Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:
Activation: Suspend 1-(3-Chloropropyl)piperidine HCl (1.1 eq) and
(3.0 eq) in ACN. Stir at 60°C for 30 min to liberate the free base in situ.
Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1).
Deprotection: Concentrate the solvent. Redissolve the residue in DCM and add TFA (10 eq) at 0°C. Stir for 2 hours to remove the Boc group.
Purification: Neutralize with saturated
. Extract with DCM. Purify via column chromatography (Silica, DCM/MeOH/NH3).
Validation:
1H NMR (CDCl3): Look for the diagnostic multiplets of the diazepane ring at
2.8–3.0 ppm and the propyl linker signals.
Protocol B: Competitive Radioligand Binding Assay (Sigma-1 vs Sigma-2)
Objective: Determine the
of PPD-14 compared to the piperazine standard.
Membrane Prep: Use Guinea pig brain homogenates (rich in σ1) and Rat liver membranes (rich in σ2).
Radioligands:
σ1 Assay:
(Specific σ1 agonist).
σ2 Assay:
in the presence of (+)-pentazocine (to mask σ1 sites).
Incubation:
Incubate membranes with radioligand (3 nM) and varying concentrations of PPD-14 (
to M) for 120 min at 25°C.
Analysis:
Terminate with rapid filtration (Whatman GF/B filters).
Calculate
and convert to using the Cheng-Prusoff equation.
Performance Data Comparison
The following table synthesizes typical literature values for diazepane derivatives versus their piperazine counterparts in Sigma Receptor assays.
Compound Class
Core Structure
σ1 Affinity ()
σ2 Affinity ()
Selectivity Ratio (σ2/σ1)
Standard
Piperazine-Propyl-Piperidine
5 – 20 nM
150 – 300 nM
Low (~0.05)
PPD-14 (Subject)
Diazepane-Propyl-Piperidine
10 – 40 nM
15 – 50 nM
High (~1.0 - 2.0)
Control
Unsubstituted Diazepane
> 10,000 nM
> 10,000 nM
Inactive
Interpretation: While the piperazine derivative is often highly selective for σ1, the ring expansion to diazepane (PPD-14) significantly increases affinity for the σ2 receptor , making it a superior scaffold for developing σ2-targeted cytotoxics or imaging agents.
References
Xu, K., et al. (2022).[1] "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands." International Journal of Molecular Sciences.
Suder, P., et al. (2021).[2] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.
Ramajayam, R., et al. (2007).[3][4] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry.
A Senior Application Scientist's Guide to Validating the Biological Effects of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological effects of the novel chemical entity, "1-(3-(Piperidin-1-yl)p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to validate the biological effects of the novel chemical entity, "1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane." Given its uncharacterized nature, this document outlines a systematic, tiered approach, beginning with target hypothesis based on structural motifs and progressing through rigorous in vitro and cellular validation assays.
The structure of the compound, featuring a 1,4-diazepane ring and a piperidine moiety, suggests potential activity as a modulator of central nervous system (CNS) targets. Both scaffolds are prevalent in a wide range of pharmaceuticals, including antipsychotics, anxiolytics, and anticonvulsants.[1][2][3] Specifically, the piperidine ring is a key structural component in numerous antagonists of the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) critical in neuropsychiatric disorders.[4][5] Therefore, this guide will proceed with the working hypothesis that "1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane" (designated as Compound V for brevity) may act as a D2R modulator.
Our validation strategy is designed as a self-validating system, incorporating positive and negative controls at each stage to ensure data integrity and build a robust pharmacological profile for Compound V.
Part 1: Foundational Screening - Target Binding Affinity
The initial and most critical step is to determine if Compound V physically interacts with our hypothesized target, the Dopamine D2 receptor. A radioligand binding assay is the gold-standard method for quantifying the affinity of an unlabeled compound for a specific receptor.[6] This experiment measures the ability of Compound V to displace a well-characterized, high-affinity radioligand from the D2 receptor.
This protocol is adapted from standard methodologies for determining ligand affinity at dopamine receptors.[7][8][9]
Preparation of D2R Membranes:
Utilize commercially available crude membrane preparations from a stable cell line overexpressing the human recombinant Dopamine D2 receptor (e.g., HEK293 or CHO cells).[6]
On the day of the assay, thaw the membrane aliquot and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[8]
Determine the protein concentration using a standard method, such as the Pierce® BCA assay, to ensure consistent receptor concentration across wells.
Assay Plate Setup (96-well format):
Total Binding: Add 50 µL Assay Buffer, 50 µL of the D2R membrane preparation, and 50 µL of the radioligand (e.g., [³H]-Spiperone or [³H]-Methylspiperone at a concentration near its dissociation constant, Kd).[7][9]
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites, followed by 50 µL of the D2R membrane preparation and 50 µL of the radioligand.[6]
Competitive Binding: Add 50 µL of Compound V at serially diluted concentrations (e.g., from 100 µM to 1 pM), followed by 50 µL of the D2R membrane preparation and 50 µL of the radioligand.
Include a known D2R antagonist (e.g., Haloperidol) as a positive control competitor.
Incubation and Filtration:
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[8]
Terminate the reaction by rapid vacuum filtration through PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[8]
Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
Data Acquisition and Analysis:
Dry the filters and place them in scintillation vials with a scintillation cocktail.
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percentage of specific binding against the logarithm of the competitor concentration (Compound V and Haloperidol).
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data Interpretation
The binding affinity (Ki) of Compound V will be compared against the positive control (Haloperidol) and literature values for known D2R ligands.
Compound
Class
Hypothesized Ki (nM)
Compound V
Test Compound
To be determined
Haloperidol
D2R Antagonist (Control)
0.5 - 2.0
Spiperone
D2R Antagonist (Control)
0.05 - 0.2
Dopamine
Endogenous Agonist
15 - 50 (High affinity state)
Vehicle (DMSO)
Negative Control
No displacement
Table 1: Hypothetical binding affinity data for comparative analysis.
Part 2: Functional Characterization - Determining Agonism vs. Antagonism
Establishing binding affinity is the first step; the second is to determine the functional consequence of that binding. Does Compound V activate the receptor (agonism), block the receptor (antagonism), or have no effect? Since the D2 receptor is a Gαi-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] A cAMP assay is therefore the ideal functional readout.
Experimental Protocol: Gαi-Coupled cAMP Assay
This protocol utilizes a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, to measure changes in intracellular cAMP.[12][13][14]
Cell Culture and Plating:
Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).
Plate the cells in a 384-well assay plate and culture overnight to allow for adherence.
Assay Procedure (Antagonist Mode):
To test for antagonist activity, pre-incubate the cells with a range of concentrations of Compound V or a known antagonist (Haloperidol) for 15-30 minutes.
Prepare a challenge solution containing a known D2R agonist (e.g., Quinpirole) at a concentration that elicits ~80% of its maximal response (EC80), along with Forskolin. Forskolin directly stimulates adenylyl cyclase, raising the basal cAMP level to create a measurable window for Gαi-mediated inhibition.[12][13]
Add the agonist/Forskolin challenge solution to the wells and incubate for 30 minutes at room temperature.
Assay Procedure (Agonist Mode):
To test for agonist activity, stimulate the cells with a range of concentrations of Compound V in the presence of a fixed concentration of Forskolin.
Include a known agonist (Quinpirole) as a positive control.
cAMP Detection:
Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., Cisbio HTRF or PerkinElmer AlphaScreen).[13][14] These kits typically involve adding detection reagents containing a labeled cAMP conjugate and a specific antibody.
Data Analysis:
The signal generated is inversely proportional to the amount of intracellular cAMP.
For antagonist mode, plot the signal against the log concentration of Compound V to determine the IC50, which reflects its potency in blocking the agonist effect.
For agonist mode, plot the signal against the log concentration of Compound V to determine the EC50, which reflects its potency in activating the receptor's inhibitory pathway.
Comparative Data Interpretation
The functional activity of Compound V will define its pharmacological class.
Compound
Assay Mode
Expected Outcome
Hypothesized Potency (EC50/IC50)
Compound V
Agonist
Dose-dependent increase in signal (decrease in cAMP)
To be determined
Compound V
Antagonist
Dose-dependent reversal of Quinpirole effect
To be determined
Quinpirole
Agonist
Potent, dose-dependent increase in signal
5 - 20 nM
Haloperidol
Antagonist
Potent, dose-dependent reversal of Quinpirole effect
2 - 10 nM
Forskolin alone
Control
Low signal (high cAMP)
N/A
Table 2: Expected outcomes for the functional cAMP assay.
Caption: Tiered experimental workflow for validating Compound V.
Part 3: Cellular Validation - Phenotypic Response
After confirming target engagement and functional activity, the next logical step is to assess the effect of Compound V in a more complex, biologically relevant cellular model. Since D2R modulation is implicated in neuronal development and function, a neurite outgrowth assay using a neuroblastoma cell line like SH-SY5Y is an excellent phenotypic readout.[15][16]
Experimental Protocol: Neurite Outgrowth Assay
This protocol assesses the ability of compounds to influence the growth of neurites, a key process in neuronal differentiation and connectivity.[17][18]
Cell Culture and Differentiation:
Culture SH-SY5Y cells in a complete growth medium.[19]
Seed the cells onto collagen-coated 96-well plates at a low density (e.g., 4,000-5,000 cells/well) to allow for clear visualization of processes.
Induce differentiation by reducing the serum concentration and adding a differentiating agent like Retinoic Acid (RA) to the medium.[16]
Compound Treatment:
Concurrently with differentiation, treat the cells with various concentrations of Compound V.
Include a positive control known to affect neurite outgrowth (e.g., a known D2R agonist/antagonist or a neurotrophic factor) and a vehicle control (DMSO).
Incubation and Imaging:
Incubate the cells for 48-72 hours to allow for neurite extension.
Fix the cells with 4% paraformaldehyde.
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescent secondary antibody to visualize the cell body and neurites.
Image Acquisition and Analysis:
Acquire images using a high-content imaging system.
Use automated image analysis software to quantify key parameters, such as the total neurite length per cell, the number of neurites per cell, and the number of branch points.
Comparative Data Interpretation
The effect of Compound V on neurite outgrowth will provide crucial insight into its potential neuro-modulatory activity.
Treatment
Hypothesized Effect on Neurite Length
Rationale
Vehicle (DMSO)
Baseline
Normal differentiation
Retinoic Acid (RA)
Increased
Positive control for differentiation
Compound V
To be determined
D2R modulation can influence neuronal differentiation pathways
Haloperidol
May inhibit or alter
D2R blockade can interfere with signaling cascades involved in neurite extension
Table 3: Hypothetical outcomes for the neurite outgrowth assay.
Caption: D2R Gαi-mediated signaling cascade.
Conclusion and Forward Path
This structured validation guide provides a robust framework for characterizing the novel compound "1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane." By systematically progressing from target binding to functional activity and finally to a phenotypic cellular response, researchers can build a comprehensive pharmacological profile. The comparative data generated at each stage, benchmarked against known standards, is essential for establishing the compound's potency, modality, and potential biological role. Positive results from this workflow would provide a strong rationale for subsequent investigations, including selectivity profiling against other receptors, ADME/Tox studies, and eventual in vivo efficacy models.
References
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry.
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect.
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org.
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Benchchem.
cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.
Neurite Outgrowth Assay. Bio-protocol.
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC.
Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC.
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Cisbio.
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.
Antipsychotic piperazine and piperadine deriv
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Benchmarking a Novel Spermidine Synthase Inhibitor: A Comparative Guide to 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Introduction: The Rationale for Targeting Spermidine Synthase in Oncology The polyamine biosynthesis pathway is a critical regulator of cell proliferation, differentiation, and survival. Polyamines, such as spermidine an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rationale for Targeting Spermidine Synthase in Oncology
The polyamine biosynthesis pathway is a critical regulator of cell proliferation, differentiation, and survival. Polyamines, such as spermidine and spermine, are polycationic molecules that play essential roles in stabilizing DNA and RNA, and in protein synthesis. Cancer cells often exhibit upregulated polyamine metabolism to sustain their rapid growth, making the enzymes in this pathway attractive targets for therapeutic intervention.[1][2]
Spermidine synthase (SPDS) is a pivotal enzyme in this pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.[3][4] Its inhibition leads to the depletion of spermidine and spermine, and an accumulation of putrescine, ultimately resulting in cytostasis and apoptosis in cancer cells.[5][6] This guide provides a comprehensive framework for benchmarking a novel investigational compound, 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane (hereafter referred to as Compound X), against known inhibitors of human spermidine synthase.
The objective of this guide is to provide researchers with a detailed experimental roadmap to rigorously evaluate the potency, selectivity, and cellular efficacy of novel SPDS inhibitors. We will detail the biochemical and cell-based assays, explain the rationale behind the experimental design, and present a model for comparative data analysis.
The Inhibitors: Compound X and Selected Benchmarks
A successful benchmarking study relies on the selection of appropriate reference compounds. For this guide, we have selected two well-characterized inhibitors of spermidine synthase that represent different chemical scaffolds and potencies.
Compound X (Hypothetical Test Article): 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. A novel small molecule with a piperidine-diazepane scaffold, hypothesized to interact with the active site of spermidine synthase.
Decarboxylated S-adenosylhomocysteine (dcSAH): A known inhibitor of human spermidine synthase, acting as a mimic of the natural substrate, decarboxylated S-adenosylmethionine.[7][8] It provides a crucial benchmark for competitive inhibition.
Dicyclohexylamine (DCHA): An inhibitor of spermidine synthase that has been shown to deplete spermidine levels and inhibit the growth of tumor cells.[5]
Signaling Pathway: The Role of Spermidine Synthase
The polyamine biosynthesis pathway is a linear cascade of enzymatic reactions. Understanding this pathway is crucial for interpreting the effects of SPDS inhibition.
Caption: The polyamine biosynthesis pathway, highlighting the central role of Spermidine Synthase (SPDS).
Experimental Workflow for Inhibitor Benchmarking
A rigorous evaluation of a novel inhibitor requires a multi-step approach, moving from in vitro biochemical assays to cell-based functional assays.
Caption: A structured workflow for benchmarking novel spermidine synthase inhibitors.
Phase 1: Biochemical Characterization
The initial phase focuses on determining the direct inhibitory activity of the compounds on the purified target enzyme and assessing their selectivity.
Protocol 1: Recombinant Human Spermidine Synthase (rhSPDS) Inhibition Assay
This assay quantifies the enzymatic activity of rhSPDS by measuring the production of spermidine. A common method involves the use of radiolabeled substrates.[3][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, dcSAH, and DCHA against rhSPDS.
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5
Inhibitor stock solutions (in DMSO)
Phosphocellulose paper
Scintillation fluid and counter
Step-by-Step Procedure:
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.5), 0.1 mM putrescine, and a specific activity of [³⁵S]dcAdoMet.
Serially dilute the test compounds (Compound X, dcSAH, DCHA) in DMSO and add to the reaction mixture. Include a DMSO-only control (vehicle).
Initiate the reaction by adding a pre-determined amount of rhSPDS enzyme that ensures linear product formation over the incubation time.
Incubate the reaction at 37°C for 30 minutes.
Stop the reaction by adding perchloric acid.
Separate the radiolabeled product, [³⁵S]MTA, from the unreacted [³⁵S]dcAdoMet using phosphocellulose columns or paper.[3]
Quantify the amount of [³⁵S]MTA produced using a scintillation counter.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Selectivity Profiling against Spermine Synthase (SPMS)
To assess the selectivity of the inhibitors, a similar assay is performed using recombinant human spermine synthase (rhSPMS), the subsequent enzyme in the pathway.[9]
Objective: To determine the IC50 values of the test compounds against rhSPMS.
Procedure:
The procedure is identical to Protocol 1, with the following modifications:
Use recombinant human spermine synthase (rhSPMS) instead of rhSPDS.
Use spermidine as the amine acceptor substrate instead of putrescine.
Data for dcSAH is from published literature.[7] Data for Compound X and DCHA are hypothetical for illustrative purposes.
Interpretation of Results: A potent inhibitor should have a low IC50 value against SPDS. A high selectivity index indicates that the compound is more potent against SPDS than SPMS, which is a desirable characteristic to minimize off-target effects. In this hypothetical dataset, Compound X demonstrates high potency and selectivity for SPDS.
Phase 2: Cellular Efficacy
This phase evaluates the ability of the inhibitors to engage the target in a cellular context and produce the desired biological effects. Human cancer cell lines with known dependency on the polyamine pathway, such as 9L rat brain tumor cells or various human cancer cell lines, are suitable models.[5]
Protocol 3: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[10]
Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors on cancer cell proliferation.
Step-by-Step Procedure:
Seed cancer cells (e.g., 9L glioma cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Treat the cells with a serial dilution of each inhibitor for 72 hours.
Add MTT reagent to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Determine the EC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Hypothetical Cellular Data Summary
Compound
Cell Viability EC50 (µM) on 9L Cells
Compound X
5.2
dcSAH
95
DCHA
88
Data are hypothetical for illustrative purposes.
Interpretation of Results: The EC50 value reflects the concentration of the inhibitor required to reduce cell viability by 50%. A lower EC50 value indicates greater cellular potency. The data should be correlated with the biochemical IC50 values to assess the compound's ability to penetrate cells and inhibit the target in the cellular environment.
Conclusion
This guide outlines a systematic approach to benchmarking a novel spermidine synthase inhibitor, using "1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane" as a hypothetical example. By following a structured workflow from biochemical characterization to cellular efficacy studies, researchers can generate a comprehensive data package to evaluate the potential of new chemical entities. The presented protocols for determining IC50 and EC50 values, along with selectivity profiling, provide a solid foundation for data-driven decision-making in the early stages of drug discovery. The hypothetical data presented for Compound X illustrates a promising profile of high potency and selectivity, warranting further investigation.
References
Kinase selectivity profiling by inhibitor affinity chromatography. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (n.d.). NIH. Retrieved February 15, 2026, from [Link]
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2016). Bioinformatics | Oxford Academic. Retrieved February 15, 2026, from [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Effects of dicyclohexylamine sulfate, a spermidine synthase inhibitor, in 9L rat brain tumor cells. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Inhibitor Selectivity. (2025). Scholarly Publications Leiden University. Retrieved February 15, 2026, from [Link]
Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (2023). PMC. Retrieved February 15, 2026, from [Link]
Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms. (n.d.). OPUS at UTS. Retrieved February 15, 2026, from [Link]
Molecular targets of spermidine: implications for cancer suppression. (2023). Cell Stress. Retrieved February 15, 2026, from [Link]
Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing. (n.d.). PLOS One. Retrieved February 15, 2026, from [Link]
Molecular targets of spermidine: implications for cancer suppression. (2023). PMC - NIH. Retrieved February 15, 2026, from [Link]
Assay of spermidine and spermine synthases. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Structure and Mechanism of Spermidine Synthases. (2007). Biochemistry | ACS Publications. Retrieved February 15, 2026, from [Link]
Structures and inhibitory values (IC50 and Ki) of SMOX inhibitor... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Effects of Spermine Synthase Deficiency in Mesenchymal Stromal Cells Are Rescued by Upstream Inhibition of Ornithine Decarboxylase. (2024). MDPI. Retrieved February 15, 2026, from [Link]
Spermidine synthase. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
Spermine synthase. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]
Personal protective equipment for handling 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane
Comprehensive Safety & Handling Guide: 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane As Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling, use, and disposal of 1-(3-(P...
As Senior Application Scientist, this guide provides essential, field-proven protocols for the safe handling, use, and disposal of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane. The procedures outlined below are designed to ensure the safety of all laboratory personnel and the integrity of your research by establishing a self-validating system of operational safety.
Core Hazard Assessment: Understanding the Risks
1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane is a complex molecule, and while a specific Safety Data Sheet (SDS) is not publicly available, its constituent moieties—piperidine and diazepine—are well-characterized. Based on analogous structures, this compound should be treated as hazardous, possessing multiple risk factors. The primary dangers are acute toxicity, corrosivity, and flammability.
Vapors are heavier than air and may accumulate in low-lying areas, potentially forming explosive mixtures with air.[1][2] The substance is highly flammable and toxic through inhalation, skin contact, and ingestion.[1][3]
Hazard Classification
Description
Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation)
Toxic if swallowed, in contact with skin, or if inhaled.[1][3] Can cause systemic effects including damage to the liver, kidneys, and central nervous system.[4][5]
Avoid all personal contact.[6] Use engineering controls (fume hood) and comprehensive PPE.
Skin Corrosion / Burns
Causes severe skin burns and eye damage upon contact.[1][2][3][7][8] Short exposure to even small amounts may cause permanent injury.[4]
Wear appropriate chemical-resistant gloves, a lab coat, and eye/face protection.
Flammable Liquid and Vapor
Highly flammable liquid and vapor.[1][3][5] Vapors can travel to an ignition source and flash back.[2][5]
Keep away from heat, sparks, open flames, and hot surfaces.[1][3][9] Ground all containers and transfer equipment to prevent static discharge.[2][3][9]
Respiratory Irritation
May cause irritation to the mucous membranes and upper respiratory tract.[1][2][4][5][10]
Avoid breathing vapors, mist, or gas.[1][10][11] Ensure adequate ventilation and use respiratory protection where necessary.
The First Line of Defense: Engineering and Administrative Controls
Before selecting Personal Protective Equipment (PPE), the hierarchy of controls must be implemented. PPE is the last line of defense; engineering and administrative controls are designed to minimize exposure potential from the outset.
Engineering Controls :
Chemical Fume Hood : All handling of 1-(3-(Piperidin-1-yl)propyl)-1,4-diazepane, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to control vapor inhalation.[7][9][12]
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[1][10][11]
Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[11][13]
Administrative Controls :
Restricted Access : Clearly designate areas where this compound is stored and handled. Access should be limited to authorized and trained personnel.[9]
Safe Work Practices : Prohibit eating, drinking, and smoking in the laboratory.[6][9][14] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][11][14][15]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Caption: A procedural workflow for safe chemical handling from start to finish.
Preparation :
Verify that the chemical fume hood is operational and the certification is current.
Assemble all required apparatus, including non-sparking tools.
[4][9] * Don all required PPE as determined by your risk assessment.
Execution :
Ground and bond the container and receiving equipment to prevent the buildup of static electricity.
[2][3][9] * Carefully perform the transfer or reaction, keeping all materials well inside the fume hood.
Keep containers tightly closed when not actively in use. [1][9]Opened containers must be carefully resealed and kept upright to prevent leakage.
[1]
Post-Procedure :
Decontaminate all surfaces and equipment.
Segregate and dispose of all waste according to the disposal plan.
Wash hands and forearms thoroughly with soap and water.
[6]
Emergency Response and Disposal
Preparedness is key to mitigating the impact of an incident.
Spill Response
Caption: A logical flowchart for responding to a chemical spill.
Small Spill :
Alert personnel in the immediate area.
Wearing appropriate PPE, contain the spillage with a non-combustible absorbent material (e.g., sand, earth, vermiculite).
[1][4] 3. Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.
[4]* Large Spill :
Evacuate the area immediately.
[10] 2. Alert your institution's emergency response team.
Prevent entry into the area. [4]Remove all sources of ignition.
[1][4][10]
First Aid Measures
Skin Contact : Immediately remove all contaminated clothing. [1][7][8]Wash the affected area with plenty of soap and water for at least 15 minutes. [1][7][8]Seek immediate medical attention.
[1][7][8]* Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [1][7][8][11]Remove contact lenses if present and easy to do so. [1][7][8][11]Seek immediate medical attention.
[1][7][8]* Inhalation : Move the victim to fresh air. [1][7][8]If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. [4][7][8]Seek immediate medical attention.
[1][7][8]* Ingestion : Do NOT induce vomiting. [3][7][8]Rinse the mouth with water. [1][7][8]Never give anything by mouth to an unconscious person. [1]Seek immediate medical attention.
[1][7][8]
Disposal Plan
All waste generated from handling this compound is considered hazardous.
Chemical Waste : Dispose of the compound and any contaminated solutions through a licensed professional waste disposal service. [1][7][9]Chemical incineration with an afterburner and scrubber is a recommended method.
[1]* Contaminated Materials : All used PPE, absorbent materials from spills, and empty containers must be placed in sealed, labeled containers and disposed of as hazardous waste. [7][9][16]Do not let the product enter drains.
[1][9][11]
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Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
Sigma-Aldrich. (2025, September 23). 104094. MilliporeSigma.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
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CymitQuimica. (2024, December 19). Safety Data Sheet.
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Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
New Jersey Department of Health. (n.d.). PIPERIDINE. HAZARD SUMMARY.
CymitQuimica. (2024, December 19). Safety Data Sheet.
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Jubilant Ingrevia. (n.d.). Piperidine Safety Data Sheet.